2-(2-Aminoethyl)aniline dihydrochloride

Overview

Description

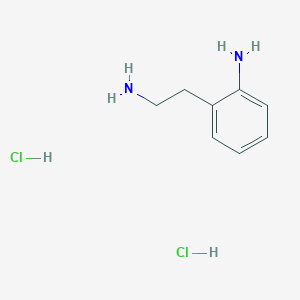

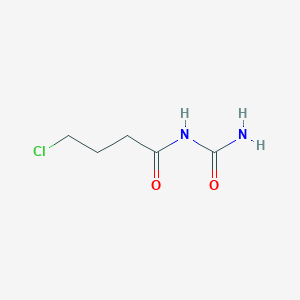

2-(2-Aminoethyl)aniline dihydrochloride is a compound with the linear formula C8H14Cl2N2 . It has a molecular weight of 209.12 . It is a water-soluble, crystalline, white powder belonging to the family of aniline derivatives.

Molecular Structure Analysis

The molecular structure of 2-(2-Aminoethyl)aniline dihydrochloride consists of a benzene ring with an aminoethyl group attached to it . The InChI code for this compound is 1S/C8H12N2.2ClH/c1-6(9)7-4-2-3-5-8(7)10;;/h2-6H,9-10H2,1H3;2*1H .Physical And Chemical Properties Analysis

2-(2-Aminoethyl)aniline dihydrochloride is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications

Application in Biomedical Research

- Specific Scientific Field: Biomedical Research, specifically in the study of calcium homeostasis .

- Summary of the Application: 2-Aminoethyl Diphenylborinate (2-APB) and its derivatives are used in the study of Store-Operated Calcium Entry (SOCE) in MDA-MB-231 breast cancer cells . SOCE is a process that refills calcium ions in the endoplasmic reticulum (ER) of cells, which is crucial for various physiological functions .

- Methods of Application: The researchers synthesized several novel derivatives of 2-APB, introducing halogen and other small substituents systematically on each position of one of the phenyl rings . They then used a fluorometric imaging plate reader (FLIPR) Tetra-based calcium imaging assay to study how these structural changes of 2-APB affect the SOCE modulation activity at different compound concentrations in MDA-MB-231 breast cancer cells .

- Results or Outcomes: The study found that 2-APB and its derivatives can modulate SOCE, either inhibiting or enhancing it depending on the concentration . This modulation of SOCE could have potential therapeutic implications, as enhanced SOCE has been associated with several cancers .

Application in Optical Brightening Agents

- Specific Scientific Field: Chemical Industry, specifically in the production of optical brightening agents.

- Summary of the Application: Optical brightening agents are chemicals that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) by fluorescence. They are commonly used in detergents to enhance the appearance of fabrics, making them appear whiter and brighter.

- Methods of Application: AEAD can be used in the synthesis of these agents. The specific synthesis process would depend on the type of optical brightening agent being produced.

- Results or Outcomes: The use of AEAD in the production of optical brightening agents can result in products that effectively enhance the appearance of fabrics.

Application in Fluorescent Dyes and Pigments

- Specific Scientific Field: Chemical Industry, specifically in the production of fluorescent dyes and pigments.

- Summary of the Application: Fluorescent dyes and pigments are used in a variety of applications, including textile dyeing, printing inks, and plastics. They work by absorbing light at one wavelength and then re-emitting it at a longer wavelength, resulting in a bright, glowing effect.

- Methods of Application: AEAD can be used in the synthesis of these dyes and pigments. The specific synthesis process would depend on the type of dye or pigment being produced.

- Results or Outcomes: The use of AEAD in the production of fluorescent dyes and pigments can result in products with strong, vibrant colors.

Safety And Hazards

properties

IUPAC Name |

2-(2-aminoethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-6-5-7-3-1-2-4-8(7)10;;/h1-4H,5-6,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZZSHRMVZTDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674205 | |

| Record name | 2-(2-Aminoethyl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)aniline dihydrochloride | |

CAS RN |

1159823-45-6 | |

| Record name | 2-(2-Aminoethyl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride](/img/structure/B1522246.png)

![1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1522247.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine](/img/structure/B1522257.png)

![tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate](/img/structure/B1522258.png)